4-(3-Methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-3,4-dihydrophthalazin-1(2H)-one
Description
Properties
CAS No. |
232597-12-5 |
|---|---|
Molecular Formula |
C15H12N2O2 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
4-(4-hydroxy-3-methylphenyl)-2H-phthalazin-1-one |
InChI |
InChI=1S/C15H12N2O2/c1-9-8-10(6-7-13(9)18)14-11-4-2-3-5-12(11)15(19)17-16-14/h2-8,18H,1H3,(H,17,19) |
InChI Key |
YTKAUIROIYQCKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NNC(=O)C3=CC=CC=C32)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxy-3-methylphenyl)phthalazin-1(2H)-one typically involves the condensation of 4-hydroxy-3-methylbenzaldehyde with phthalic anhydride under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or polyphosphoric acid, which facilitates the formation of the phthalazinone ring.
Industrial Production Methods
In an industrial setting, the production of 4-(4-Hydroxy-3-methylphenyl)phthalazin-1(2H)-one can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(4-Hydroxy-3-methylphenyl)phthalazin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The phthalazinone ring can be reduced to form a dihydrophthalazinone derivative.
Substitution: The hydroxy and methyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Formation of 4-(4-oxo-3-methylphenyl)phthalazin-1(2H)-one.
Reduction: Formation of 4-(4-hydroxy-3-methylphenyl)dihydrophthalazin-1(2H)-one.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antioxidant, and neuroprotective properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Hydroxy-3-methylphenyl)phthalazin-1(2H)-one involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.
Comparison with Similar Compounds
(a) Phthalazinone Derivatives
- 4,3,1-Acephalotriazin-2,4(1H,3H)-diazole-5(2H)-one (3): Synthesized from 3-benzylidene phthalide and oxadiazoles, this compound lacks the cyclohexadienone moiety but shares the phthalazinone core. Its applications focus on heterocyclic chemistry for bioactive molecule development .
(b) Cyclohexa-dien-ylidene-Containing Compounds
- C.I. Basic Blue 26: A dye with a [4-[[4-anilino-1-naphthyl][4-(dimethylamino)phenyl]methylene]cyclohexa-2,5-dien-1-ylidene]dimethylammonium chloride structure. Unlike the target compound, it contains aromatic amines and ammonium groups, enabling its use as a colorant .
- Methyl Orange Degradation Metabolites : Metabolites like 4-(hydroxy-4-iminio-cyclohexa-2,5-dien-1-ylidene) hydrazinyl benzene sulfonate share the cyclohexadienylidene backbone but incorporate sulfonate and hydrazine groups, facilitating biodegradation pathways .
(c) Heterocyclic Colorants
- CI 42045: A cosmetic colorant with a [4-(diethylamino)-2',4'-disulphonatobenzhydrylidene]cyclohexa-2,5-dien-1-ylidene core. Its sulfonate groups and extended conjugation enable vibrant coloration, contrasting with the target compound’s lack of sulfonation .
Functional and Reactivity Comparison
Research Implications and Gaps
- Medicinal Potential: The target compound’s structure suggests possible bioactivity (e.g., kinase inhibition), but direct studies are lacking.
- Environmental Impact: Cyclohexadienone-containing compounds may undergo degradation pathways similar to methyl orange metabolites, warranting biodegradability studies .
- Material Science : Conjugated systems like the target compound could be explored for optoelectronic applications, contrasting with dye-oriented analogues .
Biological Activity
4-(3-Methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-3,4-dihydrophthalazin-1(2H)-one is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to a class of hydrazone derivatives that have been explored for various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a cyclohexadienone moiety that is known for its electrophilic nature, which contributes to its reactivity and biological interactions.
Antimicrobial Activity
Research has indicated that derivatives of compounds similar to 4-(3-Methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-3,4-dihydrophthalazin have exhibited significant antimicrobial properties. For instance:
- Antibacterial Properties : Studies show that certain derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds with similar structures have demonstrated Minimum Inhibitory Concentrations (MICs) ranging from 0.004 mg/mL to 0.03 mg/mL against sensitive strains like Enterobacter cloacae and Staphylococcus aureus .
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Enterobacter cloacae | 0.004 | 0.008 |
| Escherichia coli | 0.015 | 0.030 |
| Staphylococcus aureus | 0.015 | 0.030 |
Anticancer Activity
The compound's ability to induce apoptosis in cancer cells has been a focal point of investigation. Preliminary studies suggest that the electrophilic nature of the cyclohexadienone moiety may facilitate interactions with cellular targets involved in cancer progression.
Anti-inflammatory Activity
Compounds related to this structure have shown promise in reducing inflammation markers in vitro. The mechanism is thought to involve the inhibition of pro-inflammatory cytokines.
The biological activity of 4-(3-Methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-3,4-dihydrophthalazin may be attributed to several mechanisms:
- Electrophilic Interactions : The electrophilic nature allows the compound to form covalent bonds with nucleophilic sites on proteins or DNA.
- Metal Ion Complexation : Some derivatives can chelate metal ions, potentially influencing enzyme activity and cellular signaling pathways.
- Redox Reactions : The compound may participate in redox reactions that lead to oxidative stress in target cells, particularly cancer cells.
Case Studies
A notable study investigated a series of hydrazone derivatives derived from similar structures and their biological activities:
- Study on Antibacterial Efficacy : A set of synthesized hydrazones was tested against various bacterial strains, revealing that modifications at the cyclohexadiene position significantly influenced antibacterial potency .
- Anticancer Screening : In vitro assays demonstrated that certain hydrazone derivatives induced cell cycle arrest and apoptosis in human cancer cell lines .
Q & A
Q. What experimental design strategies are recommended for optimizing the synthesis of 4-(3-Methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-3,4-dihydrophthalazin-1(2H)-one?
Methodological Answer: Utilize factorial design approaches to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity). Statistical methods like response surface methodology (RSM) can identify optimal conditions while minimizing experimental runs . Quantum chemical calculations (e.g., density functional theory) can predict intermediates and transition states, guiding experimental validation .
Q. How can spectroscopic characterization resolve ambiguities in the structural elucidation of this compound?
Methodological Answer: Combine multi-nuclear NMR (¹H, ¹³C, DEPT-135) to confirm cyclohexadienone and phthalazinone moieties. IR spectroscopy can validate carbonyl (C=O) and aromatic C-H stretching frequencies. Mass spectrometry (HRMS) with isotopic pattern analysis ensures molecular formula accuracy .
Q. What computational tools are suitable for modeling the electronic properties of this compound?
Methodological Answer: Employ Gaussian or ORCA software for DFT calculations to map frontier molecular orbitals (HOMO/LUMO) and predict redox behavior. Solvent effects can be modeled using the polarizable continuum model (PCM) .
Advanced Research Questions
Q. How do reaction mechanisms involving this compound differ under homogeneous vs. heterogeneous catalytic conditions?
Methodological Answer: Use kinetic isotope effect (KIE) studies and operando spectroscopy (e.g., in situ Raman or XAS) to probe active sites in heterogeneous systems. For homogeneous catalysis, monitor ligand-metal coordination via UV-Vis titration and compare turnover frequencies (TOFs) under varied conditions .
Q. How can conflicting data on the compound’s stability in aqueous vs. organic solvents be resolved?
Methodological Answer: Perform accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Use multivariate analysis (e.g., PCA) to correlate degradation pathways with solvent polarity and pH. Molecular dynamics simulations can predict solvation-shell interactions .
Q. What methodologies address contradictions in reported bioactivity data (e.g., enzyme inhibition vs. cytotoxicity)?
Methodological Answer: Implement orthogonal assays (e.g., fluorescence-based enzyme inhibition vs. MTT cell viability) to decouple target-specific effects from nonspecific toxicity. Use cheminformatics tools (e.g., Schrödinger’s Phase) to analyze structure-activity relationships (SAR) across datasets .
Q. How can environmental impact assessments be integrated into synthetic workflows for this compound?
Methodological Answer: Apply life-cycle assessment (LCA) frameworks to evaluate waste generation and energy consumption. Green chemistry metrics (e.g., E-factor, atom economy) should guide solvent selection and catalyst recycling protocols .
Methodological Resources
Q. Table 1: Key Techniques for Advanced Research
Critical Considerations
- Safety Protocols : Adhere to chemical hygiene plans (e.g., fume hood use, PPE) for handling reactive intermediates .
- Data Integrity : Use encrypted electronic lab notebooks (ELNs) and blockchain-based audit trails to ensure reproducibility .
- Interdisciplinary Collaboration : Integrate computational chemists, synthetic biologists, and data scientists to address complex research questions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
